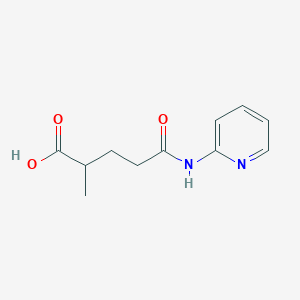

N-benzyl-6-methyl-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-6-methyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C15H15N3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .

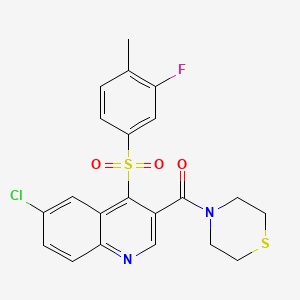

Molecular Structure Analysis

The molecular structure of “N-benzyl-6-methyl-1H-benzimidazol-2-amine” is characterized by a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The benzimidazole core is substituted with a benzyl group and a methyl group at specific positions .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-benzyl-6-methyl-1H-benzimidazol-2-amine, exhibit significant antimicrobial properties. They have been investigated as potential agents against bacteria (e.g., Staphylococcus aureus), fungi, and other pathogens . Researchers have synthesized various benzimidazole analogs that act as potent inhibitors of enzymes involved in microbial growth and survival .

Anticancer Potential

Benzimidazole derivatives have shown promise as anticancer agents. They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. N-benzyl-6-methyl-1H-benzimidazol-2-amine may be explored further for its potential in cancer therapy .

Antiviral Properties

Some benzimidazole derivatives exhibit antiviral activity. They may inhibit viral replication or entry into host cells. Research has demonstrated their effectiveness against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antihypertensive Effects

Benzimidazole compounds have been investigated for their ability to regulate blood pressure. While more studies are needed, N-benzyl-6-methyl-1H-benzimidazol-2-amine could potentially contribute to antihypertensive drug development .

Material Science Applications

Beyond their biological activities, benzimidazoles find applications in material science. They are used in chemosensing, crystal engineering, fluorescence, and corrosion science . Their unique structural features make them valuable in designing functional materials.

Intermediates in Organic Synthesis

Benzimidazole derivatives serve as versatile intermediates in organic reactions. Chemists use them to synthesize more complex molecules. For instance, they participate in C-H amination reactions, leading to the formation of diverse compounds .

Future Directions

Mechanism of Action

Target of Action

N-benzyl-6-methyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic compounds that have been found to possess a broad spectrum of pharmacological properties Benzimidazole derivatives have been reported to exhibit significant bioactivity against many ailments .

Mode of Action

Benzimidazole compounds are known to interact with various enzymes and protein receptors due to their isostructural pharmacophore of naturally occurring active biomolecules . They are speculated to act similarly as purines to provide biological responses .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives are known for their excellent bioactivity, safety, and stability profiles .

properties

IUPAC Name |

N-benzyl-6-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXFHYBKADLJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methyl-1H-benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)